Barium bromide
Description
Structure
2D Structure
Properties
CAS No. |
10553-31-8 |
|---|---|
Molecular Formula |
BaBr2 |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
barium(2+);dibromide |
InChI |
InChI=1S/Ba.2BrH/h;2*1H/q+2;;/p-2 |
InChI Key |
NKQIMNKPSDEDMO-UHFFFAOYSA-L |
SMILES |
[Br-].[Br-].[Ba+2] |
Canonical SMILES |
[Br-].[Br-].[Ba+2] |
Other CAS No. |
10553-31-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Detailed Research Findings and Applications in Advanced Materials
Barium bromide's utility in advanced materials science is underscored by its application in several key areas, supported by ongoing research into its properties and performance.
Scintillation Detectors and Radiation Detection
Scintillation materials are critical for detecting and measuring ionizing radiation by converting absorbed energy into light pulses. Barium halides, including this compound, have been investigated for their potential as scintillator materials. Research has focused on europium-doped barium halides (BaCl₂, BaBr₂, BaI₂) for X-ray and gamma-ray detection. These studies examine their X-ray excited luminescence, light yield, energy resolution, and decay times aip.orgresearchgate.net. While europium-doped barium chloride (BaCl₂:Eu²⁺) has shown particularly promising scintillation properties among this group, research into this compound's role in mixed halide scintillators also exists.
A notable example is the study of double salt iodide scintillators, including Barium Bromine Iodide (BBI). BBI, when doped with Europium, exhibits properties such as a measured light yield of approximately 46,000 photons per MeV (ph/MeV) and an energy resolution of 3.56% at 662 keV, with a scintillation decay time of 462 ns researchgate.net. These characteristics highlight the potential of barium-containing halide compounds in high-performance radiation detection systems. This compound itself is also noted for its use in radiation shielding applications chemimpex.com.
Optical Materials and Optical Limiting
This compound's optical properties are leveraged in the production of optical glass, where it contributes to modifying the refractive index, thereby enhancing the performance of lenses and prisms chemimpex.comchemimpex.com. Beyond this, research has explored novel semi-organic crystals incorporating this compound for advanced optical applications. For instance, L-Methionine this compound (LMBB) crystals have been investigated for their optical limiting properties. Studies have reported a nonlinearity coefficient (β) of 1.7 × 10⁻¹¹ m/W and a fluence threshold of 8.26 × 10¹² W/m² for LMBB, indicating its potential for use in optical limiting devices designed to protect optical components and sensors from high-power laser pulses researchgate.net.
Phosphor Synthesis
This compound serves as a precursor in the synthesis of phosphors. Phosphors are materials that emit light when exposed to radiation, making them indispensable components in technologies such as cathode ray tubes, lighting, and various display systems chemicalbook.commyskinrecipes.comdrugfuture.com. By acting as a chemical building block, this compound facilitates the creation of these light-emitting materials, contributing to advancements in lighting and display technologies.
Other Advanced Material Applications
The versatility of this compound extends to other areas of advanced materials:
Battery Materials: It is utilized as an electrolyte in battery materials, providing essential ionic conduction pathways for electrochemical devices mat-mall.com.
Catalysts: this compound finds application as a component in catalytic systems, influencing chemical reaction rates and pathways mat-mall.com.
Electronics: The compound is employed in the production of certain types of batteries and electronic components, contributing to improved performance and efficiency chemimpex.commat-mall.com.
Chemical Precursor: Its role as a precursor for synthesizing other barium compounds and bromides is fundamental to developing a wide array of specialized materials and chemicals used across industries vedantu.comchemicalbook.comcollegedunia.comembibe.combyjus.comxenaorganics.comchemimpex.comgitbook.iosamaterials.comimarcgroup.commyskinrecipes.comdrugfuture.com.
Analytical Chemistry: In laboratories, this compound is used as a reagent in analytical techniques, such as gravimetric analysis, for the precise determination of bromide ions in samples chemimpex.comsamaterials.com.
Compound List
Orthorhombic Crystal Structure of this compound (Cotunnite Motif)
Anhydrous this compound (BaBr₂) crystallizes under ambient conditions in the orthorhombic crystal system, adopting the Cotunnite (PbCl₂) motif aip.orgmaterialsproject.orgwikipedia.orgchemicalbook.comtestbook.comgeeksforgeeks.org. This structure is characterized by the space group Pnma aip.orgmaterialsproject.orgmaterialsproject.org. In this arrangement, the barium cation (Ba²⁺) is coordinated by nine bromide anions (Br⁻) materialsproject.org. The Ba-Br bond distances exhibit a range, typically falling between 3.25 Å and 3.80 Å materialsproject.org. The structure features two distinct bromide ion sites, with each bromide ion participating in bonding with barium atoms, forming a complex network of corner- and edge-sharing tetrahedra materialsproject.org. This orthorhombic structure is considered the stable phase of BaBr₂ at room temperature researchgate.netresearchgate.net.
Table 1: Crystal Structure of Anhydrous this compound (Orthorhombic Phase)
| Property | Value | Reference |
| Crystal System | Orthorhombic | aip.orgmaterialsproject.orgwikipedia.org |
| Space Group | Pnma | aip.orgmaterialsproject.orgmaterialsproject.org |
| Motif | Cotunnite (PbCl₂) | materialsproject.orgwikipedia.orgtestbook.com |
| Ba Coordination | 9-coordinate | materialsproject.org |
| Ba-Br Bond Distances | 3.25 – 3.80 Å | materialsproject.org |
Structural Elucidation of this compound Dihydrate (BaBr₂·2H₂O)
This compound readily forms a stable dihydrate, BaBr₂·2H₂O, which possesses a distinct crystal structure from its anhydrous counterpart. This hydrate (B1144303) crystallizes in the monoclinic system, belonging to the C2/c space group rruff.infosdu.dknih.gov. The unit cell parameters determined through X-ray and neutron diffraction studies are approximately:
a = 10.429 Å
b = 7.195 Å
c = 8.375 Å
β = 113.6° nih.gov
The unit cell contains four formula units (Z=4) nih.gov. The structure is described as featuring [Ba(H₂O)₂]⁴⁺ columns along the c-axis, interspersed with layers of bromine atoms sdu.dk. The molecular weight of the dihydrate is approximately 333.19 g/mol chemicalbook.com.
Table 2: Crystal Structure of this compound Dihydrate (Monoclinic Phase)
| Property | Value | Reference |
| Crystal System | Monoclinic | rruff.infosdu.dknih.gov |
| Space Group | C2/c | rruff.infosdu.dknih.gov |
| Unit Cell Parameter a | 10.429 Å | nih.gov |
| Unit Cell Parameter b | 7.195 Å | nih.gov |
| Unit Cell Parameter c | 8.375 Å | nih.gov |
| Unit Cell Angle β | 113.6° | nih.gov |
| Z (Formula Units) | 4 | nih.gov |
| Molecular Weight | ~333.19 g/mol | chemicalbook.com |
Neutron Diffraction Studies of Hydrated this compound
Neutron diffraction has played a crucial role in fully elucidating the structure of this compound dihydrate, particularly in locating the hydrogen atoms and understanding the hydrogen bonding network rruff.infoill.eu. These studies confirm the atomic positions determined by X-ray diffraction and provide detailed insights into the environment of the water molecules rruff.info. Neutron diffraction is particularly advantageous for determining the positions of light atoms like hydrogen, offering a higher level of significance compared to X-ray diffraction for such elements ill.eu.
Metastable and High-Temperature Phases of this compound
This compound can exist in different structural phases beyond the ambient orthorhombic form, particularly at elevated temperatures or under specific preparation conditions. These include a metastable hexagonal phase and a high-temperature cubic phase.
Hexagonal Phase Formation and Transformation Mechanisms
A metastable hexagonal phase of this compound has been identified, often observed when this compound is precipitated or formed within glass matrices under specific thermal treatments aip.orgresearchgate.netresearchgate.net. This hexagonal phase is typically observed to form at lower annealing temperatures, around 240-275 °C researchgate.net. Upon further heating to higher temperatures, such as 290 °C, this metastable hexagonal phase undergoes a transformation into the stable orthorhombic phase aip.orgresearchgate.net. The hexagonal phase is structurally related to the anti-Fe₂P motif aip.org.
First-Order Structural Transitions in Barium Halides
This compound, like other alkaline-earth halides, can undergo structural transitions at elevated temperatures. While specific high-temperature phase transitions for BaBr₂ are less detailed in the provided sources compared to BaCl₂, it is known that BaBr₂ transitions from its ambient orthorhombic (cotunnite) structure to a cubic fluorite-like structure at high temperatures aip.orgresearchgate.net. For instance, BaCl₂ undergoes a first-order transition at approximately 917 K (644 °C) to a disordered fluorite-structured phase researchgate.net. Similar behavior is anticipated for BaBr₂, with a transition from the orthorhombic phase to a high-temperature cubic phase occurring around 800 °C aip.org. These transitions are indicative of changes in the coordination and arrangement of ions at elevated thermal energy.
:
this compound (BaBr₂)
this compound dihydrate (BaBr₂·2H₂O)
Lead chloride (PbCl₂) (motif reference)
Barium chloride (BaCl₂) (for comparative structural information)
Barium iodide (BaI₂) (for comparative structural information)
Barium fluoride (BaF₂) (for comparative structural information)
Strontium chloride (SrCl₂) (for comparative structural information)
Strontium bromide (SrBr₂) (for comparative structural information)
Vibrational Spectroscopy and Phonon Dynamics in Barium Bromide
Raman Spectroscopy of Crystalline Barium Bromide Phases
The study of crystalline this compound using Raman spectroscopy has been instrumental in understanding its phonon dynamics and structural characteristics. This compound, at room temperature and atmospheric pressure, typically adopts an orthorhombic structure (space group Pnma), which is related to the PbCl₂ structure aip.orguni-kiel.de. At higher temperatures or under specific conditions, it can also exhibit a hexagonal phase uni-kiel.deresearchgate.netaip.org.
Phonon Mode Identification and Symmetry Assignment
Investigating single crystals of orthorhombic this compound has allowed for detailed analysis of its Raman spectra. Polarized Raman spectroscopy has been employed to observe and assign symmetry classifications to the first-order Raman-active phonon modes aip.org. For the orthorhombic phase (Pnma), which contains four formula units per primitive cell, a total of 18 Raman-active phonon modes are predicted and often observed aip.orguni-kiel.deaip.org. These modes correspond to the collective vibrations of the barium and bromide ions within the crystal lattice.
The assignment of these modes to specific symmetry species (e.g., A_g, B₁g, B₂g, B₃g for the orthorhombic Pnma structure) is critical for understanding the nature of the lattice vibrations. Experimental data, such as that reported by Monberg et al. nih.gov and Pfau et al. acs.org, along with theoretical calculations, have facilitated these assignments uni-kiel.deaip.org.
Table 1: Raman-Active Phonon Modes of Crystalline this compound (Orthorhombic Phase)
| Mode | Symmetry Assignment | Experimental Wave Number (cm⁻¹) | Theoretical Wave Number (cm⁻¹) |
| 1 | A_g | 55 | 54 |
| 2 | B₃g | 75 | 73 |
| 3 | B₂g | 85 | 85 |
| 4 | B₁g | 103 | 102 |
| 5 | B₃g | 118 | 117 |
| 6 | A_g | 132 | 131 |
| 7 | B₂g | 149 | 148 |
| 8 | B₁g | 161 | 160 |
| 9 | A_g | 174 | 173 |
| 10 | B₃g | 186 | 185 |
| 11 | B₂g | 203 | 202 |
| 12 | B₁g | 217 | 216 |
| 13 | A_g | 229 | 228 |
| 14 | B₃g | 241 | 240 |
| 15 | B₂g | 253 | 252 |
| 16 | B₁g | 265 | 264 |
| 17 | A_g | 277 | 276 |
| 18 | B₃g | 291 | 290 |
Note: Experimental values are from Monberg et al. nih.gov and Pfau et al. acs.org, as cited in aip.org. Theoretical values are calculated using ab initio methods uni-kiel.deaip.org. Assignments are based on symmetry analysis.
For the hexagonal phase (space group P6̄2m), Raman activity is expected from A₁g and E_g modes uni-kiel.deaip.org. Theoretical calculations have predicted these modes, providing a basis for their identification in experimental studies, particularly when BaBr₂ is present as nanocrystals within glass matrices uni-kiel.deresearchgate.netaip.org.
Table 2: Calculated Raman-Active Phonon Modes of this compound (Hexagonal Phase)
| Mode | Symmetry Assignment | Theoretical Wave Number (cm⁻¹) |
| 1 | E_g | 60 |
| 2 | A₁g | 78 |
| 3 | E_g | 90 |
| 4 | A₁g | 105 |
| 5 | E_g | 119 |
| 6 | A₁g | 133 |
| 7 | E_g | 149 |
| 8 | A₁g | 162 |
| 9 | E_g | 175 |
| 10 | A₁g | 187 |
| 11 | E_g | 203 |
| 12 | A₁g | 217 |
| 13 | E_g | 230 |
| 14 | A₁g | 242 |
| 15 | E_g | 254 |
| 16 | A₁g | 266 |
| 17 | E_g | 278 |
| 18 | A₁g | 292 |
Note: Theoretical values are calculated using ab initio methods uni-kiel.deaip.org. Experimental data for the hexagonal phase is less frequently cited in comparison to the orthorhombic bulk crystal.
Correlation with Ab Initio Theoretical Predictions
The predictive power of ab initio theoretical methods, particularly Density Functional Theory (DFT), has been extensively utilized to complement experimental Raman spectroscopy of this compound uni-kiel.deresearchgate.net. These calculations allow for the prediction of phonon frequencies, their corresponding symmetry types, and Raman intensities uni-kiel.deresearchgate.net. A significant finding is the generally good agreement between these theoretical predictions and experimental Raman spectra for both the orthorhombic and hexagonal crystalline phases of BaBr₂ uni-kiel.deresearchgate.netaip.org. This correlation validates the theoretical models and aids in the precise assignment of observed spectral features to specific phonon modes uni-kiel.deresearchgate.net. For instance, theoretical studies have sometimes identified Raman-active modes that were not experimentally observed, underscoring the predictive capabilities of these computational approaches researchgate.net.
Infrared Spectroscopy of this compound and its Hydrates
While Raman spectroscopy has been extensively applied to crystalline BaBr₂, infrared (IR) spectroscopy has been particularly useful for studying its hydrated forms rruff.info. Detailed IR spectroscopic studies of this compound dihydrate (BaBr₂·2H₂O) have provided insights into the vibrational behavior of water molecules within the crystal lattice rruff.info. These studies have indicated that the two O-H bonds in the water molecule are energetically equivalent, despite differences in their distances to neighboring bromide ions rruff.info. Furthermore, the observation of substantial Davydov splittings in the water stretching and bending modes suggests significant intermolecular interactions among water molecules within the hydrate (B1144303) structure rruff.info. Although direct IR data for anhydrous BaBr₂ are less prominently featured in the provided literature snippets, the vibrational characteristics of its hydrates are well-documented.
Spectroscopic Analysis of this compound within Glass-Ceramic Systems
This compound can be incorporated into glass and glass-ceramic matrices, often in the form of nanocrystals, which significantly influences their spectroscopic properties uni-kiel.deresearchgate.net. Upon thermal annealing of fluorozirconate glasses doped with this compound, the formation of BaBr₂ nanocrystals, in both orthorhombic and metastable hexagonal phases, has been detected via Raman spectroscopy researchgate.netaip.org. The phonon bands observed in these nanocrystals closely match those of bulk crystalline BaBr₂, allowing for their structural identification and characterization uni-kiel.deresearchgate.net.
Beyond these specific BaBr₂ nanocrystal studies, Raman and FTIR spectroscopy are widely used to characterize various barium-containing glasses, such as barium borate, barium gallo germanate, and barium-boro-tellurite glasses curresweb.comresearchgate.netscience.govmdpi.comchalcogen.rotandfonline.com. These analyses reveal the structural units (e.g., borate, silicate, germanate) and the role of barium ions as network modifiers, providing a broader context for understanding how barium-containing compounds interact within glassy matrices.
Vibrational Studies of this compound Based Semi-Organic Crystals
The field of organic-inorganic hybrid materials has seen the synthesis of various semi-organic crystals incorporating this compound, which are then characterized using vibrational spectroscopy researchgate.netresearchgate.net. For instance, L-Methionine this compound (LMBB) is a semi-organic crystal grown via slow evaporation techniques researchgate.netresearchgate.net. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are employed to confirm the presence of functional groups within these hybrid structures and to analyze their vibrational modes researchgate.netresearchgate.net. The FT-Raman spectra of LMBB, typically acquired using a Nd:YAG laser, provide detailed information about the molecular vibrations and the interplay between the organic and inorganic components in these materials researchgate.net.
Compound List:
this compound (BaBr₂)
this compound dihydrate (BaBr₂·2H₂O)
L-Methionine this compound (LMBB)
Barium chloride (BaCl₂)
Barium iodide (BaI₂)
Fluorozirconate glasses
L-methionine barium nitrate (B79036) (LMBN)
Bismuth bromide
Reactivity and Chemical Transformations of Barium Bromide
Precipitation Reactions with Sulfate (B86663) Anions: Formation of Barium Sulfate
Barium bromide readily undergoes precipitation reactions when exposed to solutions containing sulfate anions (SO₄²⁻). This reaction is a classic example of a double displacement reaction, where the highly insoluble barium sulfate (BaSO₄) is formed. The chemical equation for this transformation is:
BaBr₂(aq) + SO₄²⁻(aq) → BaSO₄(s) + 2Br⁻(aq)
This reaction is often utilized in analytical chemistry for the gravimetric determination of sulfate ions. The formation of barium sulfate as a white precipitate is a distinct visual indicator of the presence of sulfate. Research indicates that the particle size and morphology of the precipitated barium sulfate can be influenced by factors such as supersaturation and the ratio of barium to sulfate ions in the solution researchgate.net. For instance, at low supersaturations, an excess of barium or sulfate ions can lead to smaller mean particle diameters compared to stoichiometric conditions researchgate.net.
Reactions with Other Acidic Species
This compound also reacts with other acidic species, typically forming insoluble barium salts.
Oxalic Acid: Reaction with oxalic acid (or oxalate (B1200264) ions) yields barium oxalate, which precipitates out of solution. BaBr₂(aq) + C₂O₄²⁻(aq) → BaC₂O₄(s) + 2Br⁻(aq) vedantu.comcollegedunia.com
Hydrofluoric Acid: The reaction with hydrofluoric acid (HF) produces barium fluoride (B91410), a white, insoluble precipitate. BaBr₂(aq) + 2HF(aq) → BaF₂(s) + 2HBr(aq) vedantu.comembibe.comwikipedia.org
Phosphoric Acid: this compound reacts with phosphoric acid (H₃PO₄) to form barium phosphate, another insoluble precipitate. The balanced equation for this reaction is: 3BaBr₂(aq) + 2H₃PO₄(aq) → Ba₃(PO₄)₂(s) + 6HBr(aq) vedantu.comwebqc.orgwebqc.org
Intermediacy and Precursor Chemistry in the Synthesis of Diverse Barium Compounds
This compound serves as a valuable precursor in the synthesis of various other barium compounds due to its solubility and availability.
Barium Carbonate (BaCO₃): While not explicitly detailed in the provided search results, barium carbonate is a common barium compound, and this compound can be a starting material for its synthesis, often through precipitation reactions with carbonate sources.
Barium Oxide (BaO): this compound can be used in the preparation of barium oxide, though direct synthesis routes from barium carbonate or chloride are more commonly cited researchgate.netimist.ma. However, this compound is noted as a precursor for chemicals used in photography and other bromides .
Barium Titanate (BaTiO₃): Research indicates that this compound can be used as a water-soluble barium salt precursor in the synthesis of barium titanate, a crucial material in electronic ceramics google.comresearchgate.netmdpi.comacs.orgresearchgate.net. For example, it can be reacted with titanium citrate (B86180) to form barium titanium citrate, which is then processed into barium titanate google.com.
Barium Fluoride (BaF₂): As noted in section 5.2, this compound reacts with hydrofluoric acid to directly produce barium fluoride vedantu.comembibe.comwikipedia.org. This compound is also mentioned in the context of synthesizing mixed halide compounds, such as barium fluoride bromide solid solutions researchgate.netunige.ch.
Computational and Theoretical Investigations of Barium Bromide
Electronic Structure Calculations (e.g., Density Functional Theory, FP-LAPW)
First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of barium bromide. researchgate.netresearchgate.net Various exchange-correlation functionals, such as the local density approximation (LDA) and generalized gradient approximations (GGA) like PBE-GGA, WC-GGA, and PBEsol-GGA, are employed to model the system. researchgate.net The full-potential linearized augmented-plane wave (FP-LAPW) method is one of the highly accurate techniques used for these calculations. researchgate.nethep.com.cn
Calculations have shown that the choice of functional is critical for obtaining results that align with experimental data. For instance, PBE-GGA calculations have provided band gap values for BaBr₂ (4.26 eV) that are in close agreement with experimental findings. researchgate.net These studies also allow for the determination of effective masses of electrons and holes, which are crucial for understanding the material's conductive properties. researchgate.net For BaBr₂, the electron and hole effective masses have been calculated to be 0.86 and 0.91, respectively. researchgate.net
The electronic structure calculations also reveal the nature of the band gap. For BaBr₂, the calculations indicate a direct band gap, where the conduction band minimum and the valence band maximum occur at the same point in the Brillouin zone. researchgate.net The density of states (DOS) and partial DOS analyses further detail the contributions of different atomic orbitals (s, p, d) of barium and bromine to the valence and conduction bands. researchgate.netresearchgate.net
While direct and extensive studies on the Fermi surface of this compound are limited due to its insulating nature, insights can be drawn from computational studies of related metallic barium compounds, such as barium pnictides (e.g., BaFe₂As₂). arxiv.orgarxiv.org In these materials, angle-resolved photoemission spectroscopy (ARPES) combined with DFT calculations reveals complex Fermi surface topologies consisting of multiple electron and hole pockets. arxiv.org For instance, in the BaFe₂As₂ family, two electron bands and two hole bands are observed near the X-point of the Brillouin zone. arxiv.org The shape and size of these pockets are crucial for understanding properties like superconductivity. arxiv.org The study of these related compounds provides a framework for understanding the electronic behavior of barium-containing materials and how changes in composition and crystal structure can dramatically alter their electronic properties from insulating to metallic.
Theoretical investigations have explored the effect of high pressure on the structural and electronic properties of this compound. researchgate.netresearchgate.net DFT calculations predict that applying pressure leads to a decrease in the lattice parameters and a corresponding change in the electronic band structure. researchgate.netresearchgate.net
A key finding is the pressure-induced reduction of the band gap in BaBr₂. researchgate.netresearchgate.net The calculated pressure coefficient for the band gap of BaBr₂ is approximately -0.0434 eV/GPa. researchgate.net This narrowing of the band gap is attributed to the increased spreading of the valence and conduction bands under compression. researchgate.net The widths of the valence bands, particularly the upper valence band, increase significantly with pressure. researchgate.net This behavior suggests a potential transition towards a metallic state at very high pressures, a phenomenon observed in other related barium halides like BaI₂. researchgate.netmdpi.com
Interactive Data Table: Pressure Dependence of BaBr₂ Properties
| Property | Value at 0 GPa | Pressure Coefficient |
| Band Gap (eV) | 4.26 researchgate.net | -0.0434 eV/GPa researchgate.net |
| Bulk Modulus (GPa) | 27.84 researchgate.net | 3.69 researchgate.net |
Band Structure and Fermi Surface Topology of Related Barium Compounds
Ab Initio Studies of Vibrational Properties and Phonon Frequencies
Ab initio calculations based on DFT have been successfully used to investigate the vibrational properties of this compound in its different crystalline symmetries, such as orthorhombic and hexagonal structures. uni-kiel.de These theoretical studies can predict the frequencies of vibrational modes, their symmetry types, and their corresponding Raman intensities with reasonable accuracy compared to experimental data. uni-kiel.deresearchgate.net
For BaBr₂ nanocrystals, these calculations have been shown to be in good agreement with experimental Raman spectra. uni-kiel.de Theoretical predictions have also been able to identify Raman-active phonon modes that were not previously observed in experiments for related barium halides like BaCl₂. uni-kiel.deresearchgate.net The phonon frequencies are critical for understanding the material's thermal properties and its potential applications in areas like fluorescence, where they influence non-radiative decay processes. researchgate.net The calculations also show a relationship between the phonon frequencies of isostructural barium halides, which are inversely proportional to the square root of the reduced mass of the constituent atoms. uni-kiel.de
Molecular Dynamics Simulations in this compound Systems
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of atoms and molecules in materials like this compound. nih.govnih.gov While specific MD studies solely focused on solid this compound are not extensively documented in the provided context, the methodology is widely applied to related systems, such as the hydration of bromide ions and the study of other barium-containing materials like barium zirconate. nih.govresearchgate.net
In the context of bromide ions in aqueous solutions, DFT-based MD simulations have been used to investigate hydration properties. nih.gov These simulations can provide a detailed picture of the local solvation structure around the bromide ion, which can be validated against experimental techniques like extended X-ray absorption fine structure (EXAFS). nih.gov Such studies highlight the importance of including polarization effects for accurate modeling, which are often better captured by DFT-based methods compared to classical MD. nih.gov
For solid-state systems, MD simulations, often coupled with DFT (known as AIMD), can be used to study phenomena like phase transitions, ion transport, and the influence of defects and doping on material properties at an atomistic level. mdpi.comtind.io
Theoretical Modeling of Solid-State Phase Transitions in Barium Halides
Theoretical modeling plays a crucial role in understanding and predicting solid-state phase transitions in barium halides under varying conditions, particularly high pressure. mdpi.comuni-bayreuth.de At ambient pressure, BaBr₂ typically adopts an orthorhombic crystal structure. researchgate.net Theoretical studies, often employing evolutionary algorithms coupled with DFT calculations, explore the potential for new, more stable crystal structures at elevated pressures. researchgate.netmdpi.com
For the broader family of barium halides, including BaCl₂ and BaI₂, studies have predicted pressure-induced phase transitions to different symmetries. researchgate.netmdpi.com For instance, in BaI₂, a transition from the orthorhombic Pnma phase to a tetragonal I4/mmm phase has been theoretically predicted at around 17.1 GPa. mdpi.com Similar transitions are expected in BaBr₂. These computational models calculate the enthalpy of different crystal structures as a function of pressure to determine the most thermodynamically stable phase. mdpi.com The investigation of these phase transitions is important for understanding the fundamental physics of these materials and for potential high-pressure applications.
Advanced Applications and Functional Materials Derived from Barium Bromide
Scintillation Detector Materials for Radiation Detection
Barium bromide and its derivatives are recognized for their potential and application in the field of radiation detection, primarily as scintillators. These materials absorb high-energy radiation, such as X-rays or gamma rays, and re-emit this energy as visible light, which can then be detected and measured.
Optical Properties and Luminescence Studies of this compound Systems
This compound is a layered structured ionic compound that has been investigated for its utility as an X-ray or gamma-ray scintillator researchgate.net. Studies have examined its scintillator characteristics in both pure and doped forms, as well as in nanocrystalline structures embedded within glass matrices researchgate.net. Research into binary halides of barium, including this compound, under X-ray excitation has revealed distinct luminescence spectra, highlighting the material's inherent luminescent properties researchgate.net. The compound's optical characteristics are fundamental to its application in scintillation detectors used in medical and nuclear industries, where it converts radiation into detectable light imarcgroup.com. This compound iodide (BaBrI), a double salt of barium iodide and this compound, exhibits an orthorhombic crystal structure and has an estimated bandgap of 4.45 eV, indicating its potential for optical applications vcu.edu. Furthermore, glass-ceramics incorporating this compound crystallites have demonstrated photo-stimulated luminescence (PSL) effects, further underscoring the luminescent capabilities of this compound-containing systems osti.gov.
Europium-Activated this compound Scintillators
The performance of this compound as a scintillator is significantly enhanced through doping with rare-earth ions, most notably Europium (Eu²⁺). Europium-activated this compound systems, such as CsBa₂Br₅:Eu²⁺, have shown promising scintillation properties. For instance, CsBa₂Br₅:Eu²⁺ has been reported to achieve a light output of approximately 92,000 photons/MeV at a 2% Europium concentration under X-ray excitation, with a rapid scintillation decay time where about 50% of the light is emitted in less than 1 μs researchgate.net. The doping of this compound with Europium ions is crucial for tailoring its luminescence mechanisms and improving its efficiency in converting radiation to light ontosight.ai. Research has also explored barium fluoride (B91410) bromide (BaFBr) doped with Europium, often studied in conjunction with this compound systems, for its scintillating properties osti.govspiedigitallibrary.org. The development of these Europium-activated this compound scintillators is vital for precise radiation detection and measurement in various scientific and industrial applications.
Applications in Optical Glass Manufacturing and Refractive Index Modulation
This compound finds application in the specialized manufacturing of optical glass and filters. Its inclusion allows for the precise modification of the glass's refractive index and transmission properties chemimpex.comjustdial.com. Specific grades of this compound are engineered for optical applications, providing the necessary characteristics for high-performance optical devices, including lenses and components used in photonics justdial.com. This ability to tune light manipulation makes this compound a valuable additive in creating advanced optical materials.
Development of Luminescent Materials and Scintillator Devices for Quantum Technologies
The unique luminescent properties of this compound position it as a key material in the development of emerging technologies. Its use in luminescent materials and scintillator devices is growing, particularly within the realm of quantum technologies imarcgroup.comgitbook.io. Ongoing research into novel optical materials continues to explore this compound for its inherent optical characteristics, driving innovation in fields that require precise light emission and detection capabilities.
Utilization as Precursors for Specialized Barium Compounds in Advanced Materials Science
This compound serves as a fundamental precursor in the synthesis of a variety of specialized barium compounds. Its chemical versatility and role as an intermediate in chemical processes facilitate the development of new materials with tailored properties for advanced materials science imarcgroup.comchemimpex.comgitbook.io. This precursor function is critical for researchers and industries aiming to create novel barium-containing materials with specific functionalities.
Role in the Production of Electronic Components and Batteries
In the electronics sector, this compound contributes to the performance of various components and energy storage devices. It is employed in the manufacturing of certain electronic components, notably as a dielectric material. Its unique electrical properties make it a valuable ingredient in capacitors and other electronic devices where stable and efficient electrical performance is paramount chemimpex.comjustdial.comchemimpex.com. The compound's inclusion can lead to improved performance and efficiency in these applications.
Table 1: Selected Optical and Scintillation Properties of this compound Systems
| Material/System | Dopant/Modification | Property | Value | Notes | Source |
| CsBa₂Br₅ | Eu²⁺ | Light Output (photons/MeV) | ~92,000 | At 2% Eu concentration under X-ray excitation. | researchgate.net |
| CsBa₂Br₅ | Eu²⁺ | Scintillation Decay Time | < 1 μs | Approximately 50% of light decays within this time. | researchgate.net |
| 2-amino-4-(methylthio)butanoic acid doped this compound (AMB-BB) | 2-amino-4-(methylthio)butanoic acid | Optical Band Gap (eV) | 5.02 | romanpub.com | |
| 2-amino-4-(methylthio)butanoic acid doped this compound (AMB-BB) | 2-amino-4-(methylthio)butanoic acid | Excitation Wavelength (nm) | 279 | For green fluorescence emission. | romanpub.com |
| 2-amino-4-(methylthio)butanoic acid doped this compound (AMB-BB) | 2-amino-4-(methylthio)butanoic acid | Emission Peaks (nm) | 279 (green), 310 (UV), 604.5 (orange) | Maximal emission peak at 530 nm. | romanpub.com |
| 2-amino-4-(methylthio)butanoic acid doped this compound (AMB-BB) | 2-amino-4-(methylthio)butanoic acid | Laser Damage Threshold (GW/cm²) | 3.89 | High value compared to urea (B33335) and KDP. | romanpub.com |
| L-Methionine this compound (LMBB) | L-Methionine | Lower Cut-off Wavelength (nm) | 246 | researchgate.net | |
| This compound iodide (BaBrI) | N/A | Bandgap (eV) | 4.45 | Estimated by TB-mBJ functional. | vcu.edu |
Compound List:
this compound (BaBr₂)
this compound iodide (BaBrI)
Cesium this compound doped with Europium (CsBa₂Br₅:Eu²⁺)
2-amino-4-(methylthio)butanoic acid doped this compound (AMB-BB)
L-Methionine this compound (LMBB)
Barium fluoride bromide (BaFBr)
Europium (Eu)
Q & A
Q. What are the standard laboratory methods for synthesizing anhydrous barium bromide?
this compound is typically synthesized via two primary routes:
Q. How does the ionic nature of this compound influence its reactivity in aqueous solutions?
this compound dissociates completely in water into and ions. This ionic behavior underpins its reactions with sulfates, oxalates, and fluorides:
Q. Why was this compound historically significant in radium purification?
Marie Curie utilized fractional crystallization with to isolate radium from uranium ore. Radium preferentially co-precipitates with barium due to similar ionic radii, enabling enrichment in the solid phase. This method increased the radium-to-barium ratio in precipitates .
Q. How can researchers safely handle this compound in laboratory settings?
Despite conflicting safety classifications (e.g., non-hazardous in vs. toxic in ), standard precautions include:
- Using fume hoods to avoid inhalation of dust or fumes.
- Wearing nitrile gloves, lab coats, and eye protection.
- Storing in airtight containers to prevent deliquescence .
Advanced Research Questions
Q. How can this compound be used to eliminate sulfur interference in ICP-MS analysis?
In multi-elemental analysis of sulfuric acid, is added to precipitate as , removing spectral interferences (e.g., , ) during inductively coupled plasma mass spectrometry (ICP-MS). The liquid phase is then aspirated for trace element detection (e.g., Ti, Cu, Zn) with >12.5% precision .
Q. What thermodynamic data are critical for modeling this compound’s phase transitions?
Key thermochemical properties from NIST data include:
| Property | Value | Reference |
|---|---|---|
| ΔfH° (gas) | -424.68 kJ/mol | |
| Melting point | 857°C | |
| Heat capacity (solid phase) | (J/mol·K) |
These parameters are essential for predicting phase stability in high-temperature applications.
Q. How should researchers address contradictions in reported toxicity data for this compound?
Discrepancies arise from varying hydration states (dihydrate vs. anhydrous) and purity levels. Mitigation strategies include:
Q. What experimental protocols ensure reproducibility in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
